

# Pyrazine-Based Drugs: A Comparative Efficacy Analysis Against Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have led to the development of a diverse range of therapeutic agents across various disease areas. This guide provides a comprehensive comparison of the efficacy of prominent pyrazine-based drugs against other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

# I. Pyrazine-Based Kinase Inhibitors in Oncology

Pyrazine-containing compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. This section compares the efficacy of three pyrazine-based kinase inhibitors—gilteritinib, entospletinib, and darovasertib—against their therapeutic alternatives.

# Gilteritinib vs. Quizartinib for FLT3-Mutated Acute Myeloid Leukemia (AML)

Gilteritinib, a pyrazinecarboxamide derivative, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1][2] FLT3 mutations are common drivers in AML and are associated with a poor prognosis. Quizartinib is another potent FLT3 inhibitor.



### Quantitative Data Comparison

| Efficacy Endpoint                                                 | Gilteritinib | Salvage<br>Chemotherapy | Reference |
|-------------------------------------------------------------------|--------------|-------------------------|-----------|
| Median Overall<br>Survival (OS)                                   | 9.3 months   | 5.6 months              | [3]       |
| Complete Remission (CR) with Full or Partial Hematologic Recovery | 34.0%        | 15.3%                   | [3]       |
| CR Rate                                                           | 21.1%        | 10.5%                   | [3]       |

| Efficacy Endpoint               | Gilteritinib (n=44)  | Quizartinib (n=6)    | Reference |
|---------------------------------|----------------------|----------------------|-----------|
| Overall Response<br>Rate (ORR)  | 56% (pooled)         | 56% (pooled)         | [4]       |
| Complete Remission (CR)         | 22% (pooled)         | 22% (pooled)         | [4]       |
| Median Overall<br>Survival (OS) | 4.74 months (pooled) | 4.74 months (pooled) | [4]       |

| In Vitro Potency        | IC50 (nM)  | Reference |
|-------------------------|------------|-----------|
| Gilteritinib (FLT3-ITD) | 3.3 - 25.0 | [5]       |
| Gilteritinib (AXL)      | 41         | [6]       |
| Quizartinib (FLT3-ITD)  | -          | -         |

### **Experimental Protocols**

In Vitro Kinase Inhibition Assay (Gilteritinib)



The inhibitory activity of gilteritinib against FLT3 and AXL kinases was determined using a cell-free kinase assay. The general steps are as follows:

- Reagents: Recombinant human FLT3 and AXL kinase domains, ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
- Assay Procedure:
  - The kinase reaction is initiated by mixing the kinase, substrate, and varying concentrations
    of gilteritinib in a reaction buffer.
  - The reaction is started by the addition of ATP.
  - After a defined incubation period, the reaction is stopped.
  - The amount of phosphorylated substrate is quantified, typically using a method like ELISA,
     TR-FRET, or radioactivity measurement if using [y-32P]ATP.
- Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
   [7]

ADMIRAL Clinical Trial (NCT02421939) Protocol Summary

The ADMIRAL trial was a Phase 3, open-label, randomized study comparing the efficacy and safety of gilteritinib versus salvage chemotherapy in adult patients with relapsed or refractory AML with a FLT3 mutation.[8][9]

- Patient Population: Adults with relapsed or refractory AML and a documented FLT3 mutation.
- Randomization: Patients were randomized in a 2:1 ratio to receive either gilteritinib (120 mg orally once daily) or one of the following pre-selected salvage chemotherapy regimens:
  - High-intensity: Mitoxantrone, Etoposide, and Cytarabine (MEC) or Fludarabine,
     Cytarabine, and Idarubicin with G-CSF (FLAG-IDA).
  - Low-intensity: Low-dose cytarabine or Azacitidine.







• Primary Endpoints: Overall Survival (OS) and Complete Remission (CR) with full or partial hematologic recovery.[3]

#### Signaling Pathway

Gilteritinib inhibits the autophosphorylation of FLT3, a receptor tyrosine kinase. In AML with FLT3 internal tandem duplication (ITD) mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT. Gilteritinib also inhibits AXL, another receptor tyrosine kinase implicated in resistance to FLT3 inhibitors.





Click to download full resolution via product page

Gilteritinib Inhibition of FLT3 and AXL Signaling Pathways





# Entospletinib vs. Other B-Cell Receptor (BCR) Pathway Inhibitors for Hematological Malignancies

Entospletinib is a selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical component of the B-cell receptor (BCR) signaling pathway.[10][11] Dysregulation of this pathway is a hallmark of several B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).

#### Quantitative Data Comparison

| Efficacy<br>Endpoint<br>(Relapsed/Refr<br>actory CLL) | Entospletinib<br>(800 mg BID) | Fostamatinib<br>(another SYK<br>inhibitor) | Ibrutinib (BTK<br>inhibitor) | Reference   |
|-------------------------------------------------------|-------------------------------|--------------------------------------------|------------------------------|-------------|
| Overall<br>Response Rate<br>(ORR)                     | 61.0%                         | 55% (nodal<br>response)                    | 43% - 71%                    | [4][10][12] |
| Progression-Free<br>Survival (PFS) at<br>24 weeks     | 70.1%                         | -                                          | -                            | [10]        |
| Median PFS                                            | 13.8 months                   | 6.4 months                                 | -                            | [10][12]    |

| In Vitro Potency                               | IC50 (nM) | Reference |
|------------------------------------------------|-----------|-----------|
| Entospletinib (SYK)                            | 7.7       | [13][14]  |
| R406 (active metabolite of Fostamatinib) (SYK) | 41        | [4]       |

#### **Experimental Protocols**

In Vitro SYK Kinase Inhibition Assay (Entospletinib)

The potency of entospletinib against SYK is determined using a biochemical kinase assay.[14] [15]



- Reagents: Recombinant human SYK kinase, a peptide substrate, ATP, and the test compound (entospletinib).
- Assay Procedure:
  - The SYK enzyme, substrate, and varying concentrations of entospletinib are incubated together in a microplate well.
  - The kinase reaction is initiated by adding ATP.
  - Following incubation, the amount of phosphorylated substrate is measured. A common method is a LANCE-based assay which uses a europium-labeled anti-phospho-substrate antibody and a biotinylated substrate captured by streptavidin-allophycocyanin. The proximity of the donor and acceptor fluorophores upon binding results in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.[15]
- Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log concentration of entospletinib and fitting the data to a four-parameter logistic equation.

Phase 2 Clinical Trial (NCT01799889) Protocol Summary

This was a Phase 2, open-label, multicenter study evaluating the efficacy and safety of entospletinib in patients with relapsed or refractory hematologic malignancies, including a cohort with CLL.[4][16]

- Patient Population: Adults with relapsed or refractory CLL who had received at least one prior therapy.
- Treatment: Entospletinib was administered orally at a dose of 800 mg twice daily.[10]
- Primary Endpoint: Progression-free survival (PFS) rate at 24 weeks.[10]
- Secondary Endpoints: Overall response rate (ORR), duration of response, and safety.

Signaling Pathway



Entospletinib targets SYK, a non-receptor tyrosine kinase that plays a crucial role in transducing signals from the B-cell receptor (BCR). Upon antigen binding to the BCR, SYK is activated and initiates a downstream signaling cascade involving Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K), leading to B-cell proliferation, survival, and differentiation. By inhibiting SYK, entospletinib blocks this entire cascade.





Click to download full resolution via product page

Entospletinib Inhibition of the SYK Signaling Pathway

### **Darovasertib for Metastatic Uveal Melanoma**

Darovasertib is a potent, selective, and orally active inhibitor of protein kinase C (PKC).[17] Activating mutations in GNAQ and GNA11, which are upstream of PKC, are found in the vast majority of uveal melanomas.

#### Quantitative Data Comparison

| Efficacy Endpoint<br>(First-Line<br>Metastatic Uveal<br>Melanoma) | Darovasertib +<br>Crizotinib | Historical Controls | Reference |
|-------------------------------------------------------------------|------------------------------|---------------------|-----------|
| Median Overall<br>Survival (OS)                                   | 21.1 months                  | ~12 months          | [18][19]  |
| Median Progression-<br>Free Survival (PFS)                        | 7.0 months                   | 2.8 months          | [19]      |
| Overall Response<br>Rate (ORR)                                    | 34%                          | -                   | [18]      |
| Disease Control Rate (DCR)                                        | 90%                          | -                   | [18]      |

| In Vitro Potency    | IC50 (nM) | Reference |
|---------------------|-----------|-----------|
| Darovasertib (PKCα) | 1.9       | [17]      |
| Darovasertib (PKCθ) | 0.4       | [17]      |

#### **Experimental Protocols**

In Vitro Pan-PKC Inhibition Assay (Darovasertib)



The inhibitory activity of darovasertib across the PKC family is assessed using a biochemical assay.

- Reagents: A panel of recombinant human PKC isoforms (e.g.,  $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ,  $\epsilon$ ,  $\theta$ ,  $\eta$ ), a fluorescently labeled substrate peptide, and ATP.
- Assay Procedure:
  - The assay is typically run in a multi-well plate format.
  - Each PKC isoform is incubated with the substrate peptide and varying concentrations of darovasertib.
  - The kinase reaction is started by the addition of ATP.
  - After incubation, the reaction is stopped, and the amount of phosphorylated and nonphosphorylated substrate is determined. This can be done by separating the peptides via capillary electrophoresis and detecting them by laser-induced fluorescence.
- Data Analysis: The IC50 values for each isoform are calculated from the dose-response curves.[20]

Phase 1/2 Clinical Trial (NCT03947385) Protocol Summary

This is a Phase 1/2, multi-center, open-label basket study evaluating the safety and anti-tumor activity of darovasertib in patients with solid tumors harboring GNAQ or GNA11 mutations, including metastatic uveal melanoma.[21][22]

- Patient Population: Patients with metastatic solid tumors with GNAQ/GNA11 mutations.
- Treatment Arms:
  - Monotherapy: Darovasertib dose escalation and expansion.
  - Combination Therapy: Darovasertib in combination with the MEK inhibitor binimetinib or the c-MET inhibitor crizotinib.[22][23]
- Primary Endpoints:



- Phase 1: To determine the recommended Phase 2 dose and schedule.
- Phase 2: Overall response rate (ORR).
- Secondary Endpoints: Duration of response, progression-free survival, overall survival, and safety.

#### Signaling Pathway

In uveal melanoma, mutations in the G $\alpha$ q and G $\alpha$ 11 subunits of G proteins lead to the constitutive activation of Phospholipase C $\beta$  (PLC $\beta$ ). PLC $\beta$  then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which promotes cell proliferation and survival through the MAPK/ERK pathway. Darovasertib, as a pan-PKC inhibitor, blocks this signaling cascade.





Click to download full resolution via product page

Darovasertib Inhibition of the PKC Signaling Pathway



## **II. Pyrazine-Based Anti-Infective Agents**

The pyrazine ring is also a key component of several important anti-infective drugs. This section compares the efficacy of the pyrazine-based antiviral favipiravir and the anti-tuberculosis drugs pretomanid and pyrazinamide with their respective therapeutic alternatives.

## Favipiravir vs. Remdesivir for COVID-19

Favipiravir is a pyrazinecarboxamide derivative that acts as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase. Remdesivir is a nucleotide analog that also inhibits viral RNA polymerase. Both were investigated for the treatment of COVID-19.

#### Quantitative Data Comparison

| Efficacy Endpoint<br>(Hospitalized<br>COVID-19 Patients)      | Favipiravir    | Remdesivir                        | Reference |
|---------------------------------------------------------------|----------------|-----------------------------------|-----------|
| Mortality Rate (Critical Patients)                            | 8% (3/37)      | 22% (14/64)                       | [24]      |
| Median Recovery Time (Placebo- Controlled Trial)              | -              | 10 days (vs. 15 days for placebo) | [24]      |
| 29-day Mortality Rate<br>(Propensity Score-<br>Matched Study) | 27.5% (28/102) | 25.5% (26/102)                    | [25]      |
| 15-day Recovery Rate                                          | 54.9% (56/102) | 60.8% (62/102)                    | [25]      |

#### **Experimental Protocols**

In Vitro Antiviral Activity Assay (Favipiravir)

The half-maximal effective concentration (EC50) of favipiravir against SARS-CoV-2 is determined using a cell-based assay.



- Cells and Virus: Vero E6 cells are commonly used as they are highly susceptible to SARS-CoV-2 infection.
- Assay Procedure:
  - Vero E6 cells are seeded in 96-well plates.
  - The cells are treated with serial dilutions of favipiravir.
  - The cells are then infected with a known titer of SARS-CoV-2.
  - After an incubation period, the viral cytopathic effect (CPE) is observed and quantified, or viral RNA is quantified by RT-qPCR.
- Data Analysis: The EC50 is calculated as the concentration of the drug that inhibits the viral CPE or viral RNA replication by 50%.

US201 Clinical Trial (NCT04358549) Protocol Summary

This was a Phase 2, randomized, open-label, multicenter trial of favipiravir for the treatment of adults hospitalized with COVID-19.[26][27]

- Patient Population: Adults hospitalized with a confirmed diagnosis of COVID-19.
- Treatment Arms:
  - Favipiravir: 1800 mg orally twice daily on day 1, followed by 800 mg twice daily for up to 14 days.
  - Standard of care.
- Primary Endpoint: Time to clinical improvement.

Mechanism of Action

Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP mimics purine nucleosides and is incorporated into the growing viral RNA chain by the RNA-dependent RNA polymerase



(RdRp), causing lethal mutagenesis and chain termination. Remdesivir, also a prodrug, is metabolized to its active triphosphate form and acts as an adenosine analog, causing delayed chain termination of viral RNA synthesis.



Click to download full resolution via product page

Mechanism of Action of Favipiravir and Remdesivir

# Pretomanid-Containing Regimens vs. Standard of Care for Drug-Resistant Tuberculosis

Pretomanid is a nitroimidazole, a class of compounds with potent antimycobacterial activity. It is a key component of the BPaL regimen (bedaquiline, pretomanid, and linezolid) for treating extensively drug-resistant (XDR) and multidrug-resistant (MDR) tuberculosis.

Quantitative Data Comparison



| Efficacy Endpoint<br>(XDR-TB and MDR-<br>TB)        | BPaL Regimen<br>(Nix-TB Trial)  | Standard of Care<br>(Historical Cohort) | Reference |
|-----------------------------------------------------|---------------------------------|-----------------------------------------|-----------|
| Favorable Outcome at<br>6 Months Post-<br>Treatment | 89.9% (98/109)                  | 65.1% (56/86)                           | [9]       |
| Time to Sputum Culture Conversion                   | Significantly shorter with BPaL | -                                       | [9]       |

#### **Experimental Protocols**

#### Nix-TB Clinical Trial Protocol Summary

The Nix-TB trial was a Phase 3, open-label, single-arm study to evaluate the efficacy and safety of the BPaL regimen in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.[28][29][30][31][32]

- Patient Population: Patients aged 14 years and older with pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.
- Treatment:
  - Bedaquiline: 400 mg once daily for 2 weeks, then 200 mg three times per week for 24 weeks.
  - Pretomanid: 200 mg once daily for 26 weeks.
  - Linezolid: 1200 mg daily for 26 weeks (dose could be adjusted for toxicity).
- Primary Endpoint: Incidence of bacteriologic failure, relapse, or clinical failure at 6 months after the end of treatment.[32]

#### Mechanism of Action

Pretomanid is a prodrug that requires activation by a deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis. This activation generates reactive nitrogen



species, including nitric oxide, which are bactericidal. Pretomanid also inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This dual mechanism of action is effective against both replicating and non-replicating bacilli.



Click to download full resolution via product page

Mechanism of Action of Pretomanid



## Pyrazinamide vs. Isoniazid for Tuberculosis

Pyrazinamide is a pyrazinecarboxamide and a first-line anti-tuberculosis drug. Isoniazid is another critical first-line agent. Both are prodrugs requiring activation by mycobacterial enzymes.

#### Quantitative Data Comparison

| In Vitro Potency (M.<br>tuberculosis H37Rv) | MIC (μg/mL) | Reference |
|---------------------------------------------|-------------|-----------|
| Pyrazinamide (pH 5.5)                       | 12.5 - 100  | [33][34]  |
| Isoniazid (pH 6.8)                          | 0.05 - 3.2  | [35]      |

#### **Experimental Protocols**

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[36][37]

- Media and Inoculum: M. tuberculosis is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth). For pyrazinamide, the medium is typically acidified to pH 5.5 to facilitate its activity. A standardized inoculum of the bacteria is prepared.
- Assay Procedure:
  - Serial dilutions of the antibiotic are prepared in a 96-well microtiter plate.
  - Each well is inoculated with the bacterial suspension.
  - The plate is incubated at 37°C for several days to weeks.
- Data Analysis: The MIC is determined as the lowest drug concentration in which no visible bacterial growth (turbidity) is observed.[35][36]

#### Mechanism of Action



Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. The acidic environment inside mycobacterial lesions facilitates the accumulation of protonated POA, which disrupts membrane transport and energy production. Isoniazid is also a prodrug, activated by the mycobacterial catalase-peroxidase KatG. Activated isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.



Click to download full resolution via product page

Mechanisms of Action of Pyrazinamide and Isoniazid



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML The ASCO Post [ascopost.com]
- 9. A Study of ASP2215 Versus Salvage Chemotherapy in Patients With Relapsed or Refractory Acute Myeloid Leukemia (AML) With FMS-like Tyrosine Kinase (FLT3) Mutation [clin.larvol.com]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Study of IDE196 in Patients with Solid Tumors Harboring GNAQ/11 Mutations or PRKC Fusions [clin.larvol.com]
- 13. ADMIRAL Trial of Gilteritinib vs Salvage Chemotherapy in FLT3-Mutated Acute Myeloid Leukemia The ASCO Post [ascopost.com]
- 14. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 15. selleckchem.com [selleckchem.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]

## Validation & Comparative



- 17. medchemexpress.com [medchemexpress.com]
- 18. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Clinical Trial: NCT03947385 My Cancer Genome [mycancergenome.org]
- 22. Darovasertib, a novel treatment for metastatic uveal melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 23. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 24. The Significance of Remdesivir and Favipiravir Therapies to Survival of COVID-19 Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. academic.oup.com [academic.oup.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. tballiance.org [tballiance.org]
- 29. Bedaquiline, pretomanid and linezolid for treatment of extensively drug resistant, intolerant or non-responsive multidrug resistant pulmonary tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 31. Nix-TB | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 32. Nix-TB (B-Pa-L) | Working Group for New TB Drugs [newtbdrugs.org]
- 33. frontiersin.org [frontiersin.org]
- 34. frontiersin.org [frontiersin.org]
- 35. scielo.br [scielo.br]
- 36. MIC Determination By Microtitre Broth Dilution Method Hancock Lab [cmdr.ubc.ca]
- 37. youtube.com [youtube.com]
- To cite this document: BenchChem. [Pyrazine-Based Drugs: A Comparative Efficacy Analysis Against Other Therapeutic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066287#efficacy-comparison-between-pyrazine-based-drugs-and-other-therapeutic-agents]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com